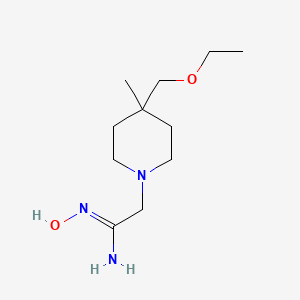
(Z)-2-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)-N'-hydroxyacetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds.
Vorbereitungsmethoden
The synthesis of (Z)-2-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Ethoxymethyl Group: This step involves the alkylation of the piperidine ring with ethoxymethyl chloride under basic conditions.
Formation of the Hydroxyacetimidamide Moiety: This can be accomplished through the reaction of the intermediate with hydroxylamine and acetic anhydride.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
(Z)-2-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(Z)-2-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving piperidine derivatives.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (Z)-2-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(Z)-2-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide can be compared with other piperidine derivatives such as:
Piperidine: A simple cyclic amine with a wide range of applications in organic synthesis.
Methylpiperidine: A methyl-substituted piperidine with similar chemical properties.
Ethoxymethylpiperidine: A piperidine derivative with an ethoxymethyl group, similar to the compound .
The uniqueness of (Z)-2-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)-N’-hydroxyacetimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H23N3O2 |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
2-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H23N3O2/c1-3-16-9-11(2)4-6-14(7-5-11)8-10(12)13-15/h15H,3-9H2,1-2H3,(H2,12,13) |
InChI-Schlüssel |
BXLWWTCQCLBULX-UHFFFAOYSA-N |
Isomerische SMILES |
CCOCC1(CCN(CC1)C/C(=N/O)/N)C |
Kanonische SMILES |
CCOCC1(CCN(CC1)CC(=NO)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



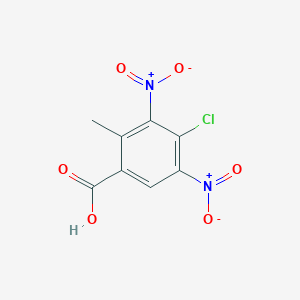

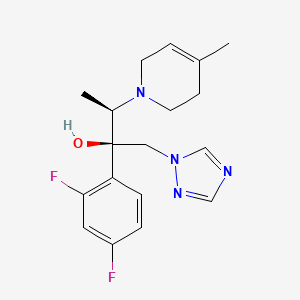
![N-[(4-chlorophenyl)methyl]-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B15290808.png)

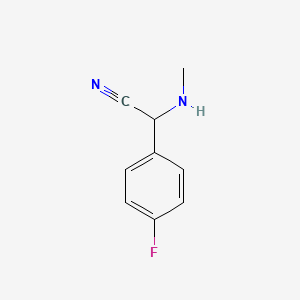

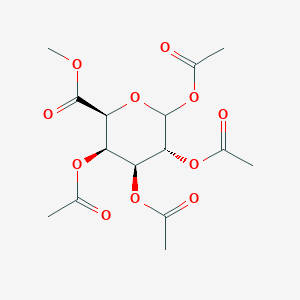
![methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate](/img/structure/B15290846.png)


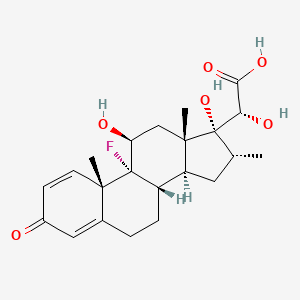
![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
